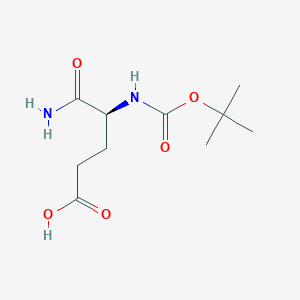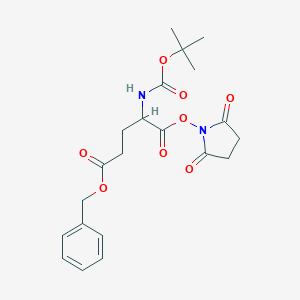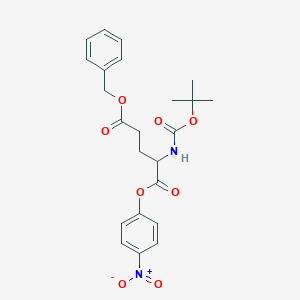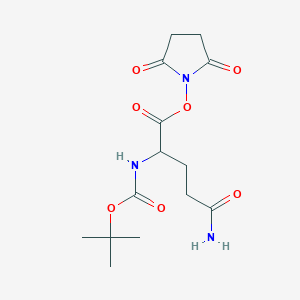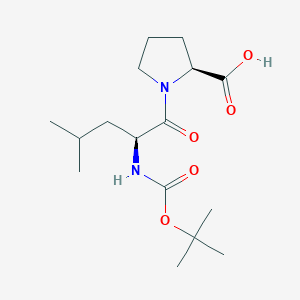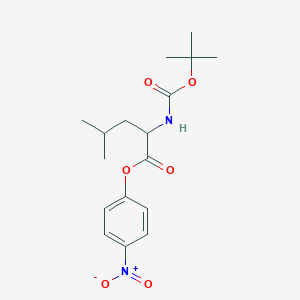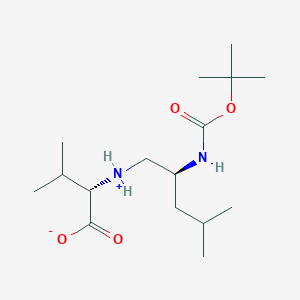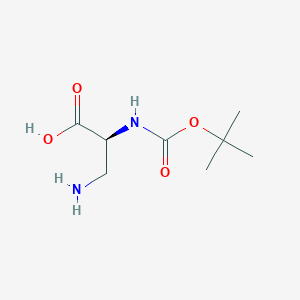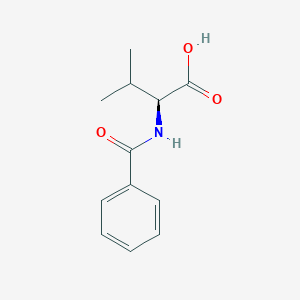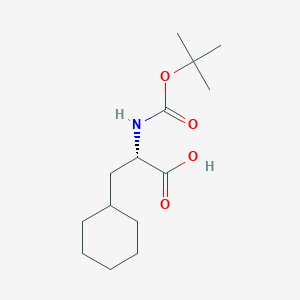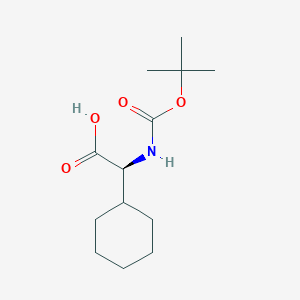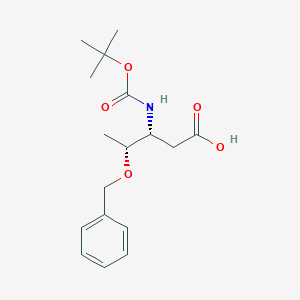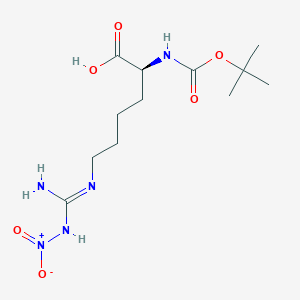
Boc-HomoArg(NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-HomoArg(NO2)-OH, also known as (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chemical compound with the molecular formula C12H23N5O6. It is used for research purposes .
Synthesis Analysis
The synthesis of Boc-HomoArg(NO2)-OH is typically carried out in a laboratory setting. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing for this compound .Molecular Structure Analysis
The molecular weight of Boc-HomoArg(NO2)-OH is 333.34 g/mol. Its structure includes a nitramido group, a carbonyl group, and an amino group .Physical And Chemical Properties Analysis
Boc-HomoArg(NO2)-OH has a molecular formula of C12H23N5O6 and a molecular weight of 333.34 . Additional physical and chemical properties are not specified in the available sources.Applications De Recherche Scientifique
Pollution Control and Water Treatment
Research on pollution control of surface waters demonstrates the utility of highly oxidizing species in abating organic pollutants. Techniques utilizing electrical discharge in humid air, coupled with catalysts like powdered oyster shell, have shown promise in reducing pollutants by significant percentages (Estella Njoyim-Tamungang et al., 2011). This indicates the potential for chemical compounds with oxidizing properties, similar to those inferred for "Boc-HomoArg(NO2)-OH," to contribute to environmental remediation efforts.
Photocatalysis for Air Cleaning
N-doped materials have been studied for their visible light photocatalytic activity, especially for air cleaning applications. The synthesis of hierarchical hollow microspheres for efficient removal of nitrogen oxides in air showcases the relevance of nitrogen-doped compounds in enhancing photocatalytic performance (F. Dong et al., 2013). Given the nitro group in "Boc-HomoArg(NO2)-OH," research into nitrogen functionality within materials offers insights into potential applications in environmental photocatalysis.
Novel Photocatalytic Materials
The development of novel photocatalytic materials, such as heterojunctions combining different compounds for enhanced charge separation and increased photocatalytic activity, is a significant area of research (Shu-yun Wu et al., 2020). The exploration of these materials for applications like dye degradation under visible light emphasizes the importance of designing and synthesizing chemical compounds with specific functional groups for targeted scientific applications.
Chemical Synthesis and Organic Reactions
The enantioselective synthesis of planar chiral ferrocenes using ligands demonstrates the intricate applications of specific chemical groups in catalyzing reactions with high selectivity (Yan Shi et al., 2013). This research underlines the potential of compounds like "Boc-HomoArg(NO2)-OH" in facilitating or influencing organic reactions, given their structural or functional group similarities.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-HomoArg(NO2)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

